![molecular formula C19H22N2O4S2 B2928701 2-(3-(苄磺酰)丙酰胺)-4,5,6,7-四氢苯并[b]噻吩-3-甲酰胺 CAS No. 923386-66-7](/img/structure/B2928701.png)

2-(3-(苄磺酰)丙酰胺)-4,5,6,7-四氢苯并[b]噻吩-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

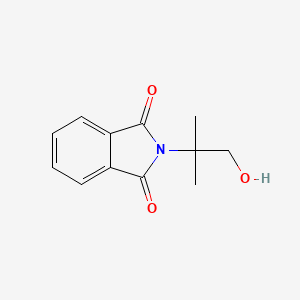

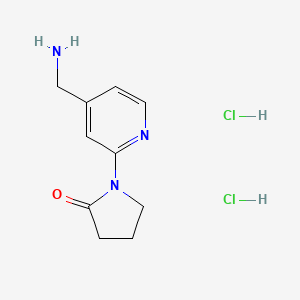

The compound “2-(3-(Benzylsulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is a derivative of benzothiophene . Benzothiophene derivatives are considered valuable molecular scaffolds in medicinal chemistry . They have been the subject of numerous studies due to their potential biological activity .

Synthesis Analysis

The synthesis of benzothiophene derivatives involves both the assembly of the heterocyclic core and the functionalization of position 3 of benzothiophene . One method involves the Rh-catalyzed intramolecular heterocyclization of o-alkynyl-S-(methoxymethyl)thiophenols followed by the addition of isocyanates . Another method involves the intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides .Molecular Structure Analysis

The molecular structure of benzothiophene derivatives, including “2-(3-(Benzylsulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide”, typically includes a sulfur-containing bicyclic ring and an amide-linked group . The specific structure of this compound would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

The chemical reactions involving benzothiophene derivatives are diverse and depend on the specific functional groups present in the molecule . For instance, the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can produce aminothiophene derivatives .科学研究应用

药理活性

噻吩衍生物表现出广泛的药理活性。例如,由 2-氨基-4,5,6,7-四氢-N-苯基苯并[b]噻吩-3-甲酰胺合成的新型噻吩衍生物已被评估其抗心律失常、5-羟色胺拮抗剂和抗焦虑活性。这些化合物与已知的药物(如酰胺普鲁卡因、利多卡因、地西泮和丁螺环酮)相比表现出高活性,表明它们在治疗相关疾病中作为治疗剂的潜力 (Amr 等,2010)。

抗菌活性

另一个应用领域是抗菌剂的开发。某些噻吩衍生物已被合成并显示出对多种细菌和真菌菌株具有显着的抗菌活性。这表明这些化合物在开发新的抗菌药物中具有潜力 (Babu 等,2013)。

化学合成和用途

从化学合成的角度来看,噻吩衍生物已被用作合成复杂杂环化合物的中间体。这些过程涉及与不同有机试剂的各种反应,展示了噻吩化合物在合成具有潜在生物活性的新型杂环结构方面的多功能性 (Mohareb 等,2004)。

作用机制

Target of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific information in the literature . It is known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Thiophene derivatives are known to interact with various biochemical pathways, leading to a variety of biological effects .

Result of Action

Thiophene derivatives are known to have a variety of effects at the molecular and cellular level, contributing to their diverse pharmacological properties .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiophene derivatives .

未来方向

Benzothiophene derivatives, including “2-(3-(Benzylsulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide”, continue to be an area of active research due to their potential biological activity . Future research may focus on developing new synthetic methods, exploring their biological activity, and optimizing their properties for potential therapeutic applications .

属性

IUPAC Name |

2-(3-benzylsulfonylpropanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S2/c20-18(23)17-14-8-4-5-9-15(14)26-19(17)21-16(22)10-11-27(24,25)12-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12H2,(H2,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFRMBAUISZOCMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)CCS(=O)(=O)CC3=CC=CC=C3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide](/img/structure/B2928618.png)

![1-[(2,4-Dimethylphenyl)methyl]piperidin-3-ol](/img/structure/B2928623.png)

![(3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(phenyl)methanone](/img/structure/B2928628.png)

![3-(3-Methylpyrazol-1-yl)-6-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyridazine](/img/structure/B2928629.png)

![N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2928631.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2928635.png)

![2-Chloro-N-[(3-phenylmethoxy-2,5-dihydro-1,2-oxazol-5-yl)methyl]acetamide](/img/structure/B2928637.png)